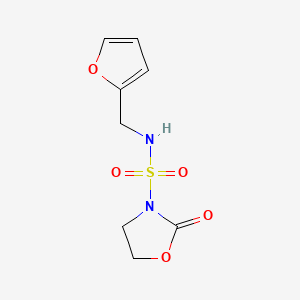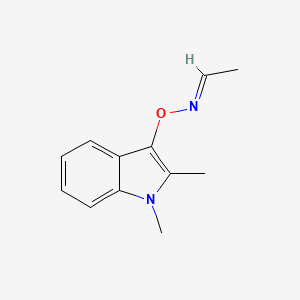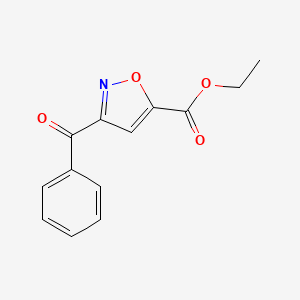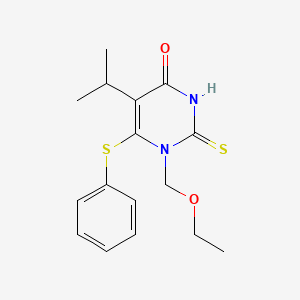![molecular formula C17H23N3O2 B12906551 N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide CAS No. 88350-31-6](/img/structure/B12906551.png)
N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to an acetamide group through an ether linkage, with a diethylaminoethyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide typically involves the following steps:
Formation of 2-(quinolin-8-yloxy)acetic acid: This intermediate can be synthesized by reacting 8-hydroxyquinoline with chloroacetic acid under basic conditions.
Amidation Reaction: The 2-(quinolin-8-yloxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. The acyl chloride is subsequently reacted with N-(2-(diethylamino)ethyl)amine to form the desired amide.
Industrial Production Methods
Industrial production of N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially leading to anticancer activity, while the diethylaminoethyl group may enhance cell membrane permeability.
類似化合物との比較
Similar Compounds
N-(2-(Dimethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide: Similar structure but with dimethylamino group instead of diethylamino group.
N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)propionamide: Similar structure but with a propionamide group instead of acetamide group.
Uniqueness
N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide is unique due to the combination of the quinoline moiety and the diethylaminoethyl substituent, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
88350-31-6 |
|---|---|
分子式 |
C17H23N3O2 |
分子量 |
301.4 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C17H23N3O2/c1-3-20(4-2)12-11-18-16(21)13-22-15-9-5-7-14-8-6-10-19-17(14)15/h5-10H,3-4,11-13H2,1-2H3,(H,18,21) |
InChIキー |
ROHTUMVCVNLUJK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)COC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Furo[3,2-e][1,3]benzodioxole](/img/structure/B12906470.png)



![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)

![N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B12906527.png)



![N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)


![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
